molecular formula C22H25NO8 B11045276 5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

Cat. No. B11045276
M. Wt: 431.4 g/mol
InChI Key: RUXFQLATLCPIFX-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Ethoxycarbonyl Group: This step usually involves the esterification of a carboxylic acid derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C22H25NO8

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-2-oxido-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate

InChI

InChI=1S/C22H25NO8/c1-6-30-22(24)21-18(14-11-16(27-3)20(29-5)17(12-14)28-4)19(23(25)31-21)13-7-9-15(26-2)10-8-13/h7-12,18,21H,6H2,1-5H3

InChI Key

RUXFQLATLCPIFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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